EB 1053 -

EB 1053

Catalog Number: EVT-1545069
CAS Number:
Molecular Formula: C7H17NO7P2
Molecular Weight: 289.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of EB 1053 involves several key steps:

  • Starting Materials: The primary reactants are 3-(1-pyrrolidinyl)-1-hydroxypropylidene and phosphonic acid.
  • Reaction Conditions: The reaction typically occurs in an aqueous medium at temperatures ranging from 80°C to 100°C. This controlled environment is essential for achieving the desired product yield and purity.
  • Purification: After synthesis, EB 1053 is purified through techniques such as recrystallization or chromatography to isolate the pure compound from any byproducts.

In industrial settings, the production of EB 1053 follows similar synthetic routes but is optimized for large-scale manufacturing. This includes bulk synthesis in larger reactors and rigorous quality control measures to ensure compliance with pharmaceutical standards.

Molecular Structure Analysis

Structure and Data

EB 1053 features a unique molecular structure characterized by its bisphosphonate backbone. The structural formula can be represented as follows:

  • Molecular Formula: C₇H₁₄N₁O₇P₂
  • Molecular Weight: Approximately 251.14 g/mol

The compound contains two phosphonate groups attached to a central carbon atom, which is also bonded to a pyrrolidine ring. This configuration is crucial for its biological activity, particularly its ability to inhibit farnesyl diphosphate synthase in the mevalonate pathway .

Chemical Reactions Analysis

Reactions and Technical Details

EB 1053 undergoes several notable chemical reactions:

  • Oxidation: Under specific conditions, EB 1053 can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to various oxidation products.
  • Reduction: The compound can also be reduced with agents like sodium borohydride or lithium aluminum hydride, potentially altering its biological activity.
  • Substitution: Substitution reactions may occur at the pyrrolidinyl group when reacted with nucleophiles like amines or thiols under mild conditions.

These reactions can produce derivatives of EB 1053 that may exhibit different pharmacological properties and therapeutic applications .

Mechanism of Action

EB 1053 exerts its pharmacological effects primarily by inhibiting farnesyl diphosphate synthase, an enzyme integral to the mevalonate pathway. This inhibition disrupts the biosynthesis of cholesterol and other isoprenoids, leading to reduced bone resorption by osteoclasts. Additionally, EB 1053 has shown potential anti-tumor effects by affecting various cancer cell lines . The specific molecular targets include osteoclasts responsible for bone degradation, making it particularly effective in treating bone-related diseases.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Highly soluble in water due to its ionic nature.
  • Stability: Stable under normal storage conditions but should be protected from moisture.

These properties are essential for its formulation into pharmaceutical products aimed at treating bone diseases .

Applications

EB 1053 has several significant applications in scientific research and medicine:

  • Chemistry: It serves as a model compound for studying the reactivity of bisphosphonates and their interactions with various reagents.
  • Biology: Researchers investigate its effects on cellular processes related to the mevalonate pathway.
  • Medicine: EB 1053 is explored for its potential use in treating osteoporosis and Paget's disease due to its strong inhibitory effects on bone resorption.
  • Industry: It plays a role in developing new bisphosphonate drugs and serves as a reference compound in quality control processes within pharmaceutical manufacturing .
Introduction to Bisphosphonates and EB 1053

Overview of Bisphosphonates in Pharmacological Research

Bisphosphonates represent a class of pharmaceuticals characterized by a stable P-C-P backbone that confers high affinity for hydroxyapatite mineral surfaces in bone tissue. This molecular property enables targeted delivery to sites of active bone remodeling. Therapeutically, bisphosphonates inhibit pathological bone resorption through direct actions on osteoclasts—multinucleated cells responsible for bone degradation [2] [7]. Their pharmacological evolution spans three generations:

  • First-generation (e.g., etidronate, clodronate): Simple alkyl chains without nitrogen; act via cytotoxic ATP analog formation
  • Second-generation (e.g., pamidronate, alendronate): Contain primary nitrogen in R² side chain; inhibit farnesyl pyrophosphate synthase (FPPS)
  • Third-generation (e.g., zoledronate, risedronate): Feature nitrogen within heterocyclic R² groups; exhibit 10,000-fold greater potency than first-gen compounds [9]

Table 1: Bisphosphonate Generations and Key Characteristics

GenerationRepresentative CompoundsR² Side Chain ChemistryPrimary Mechanism of Action
FirstEtidronate, ClodronateNon-nitrogen alkyl chainsATP analog formation
SecondPamidronate, AlendronateAminoalkyl chainsFPPS inhibition
ThirdZoledronate, EB 1053N-containing heterocyclesEnhanced FPPS inhibition

Bisphosphonates' clinical impact stems from their ability to reduce fracture risk in osteoporosis, manage Paget's disease, and treat cancer-associated skeletal complications [2] [7]. Their mechanism involves intracellular inhibition of the mevalonate pathway, particularly FPPS, which disrupts protein prenylation in osteoclasts—a process essential for cellular function and survival [2] [9].

Historical Development and Discovery of EB 1053

EB 1053 (disodium 1-hydroxy-3-(1-pyrrolidinyl)-propylidene-1,1-bisphosphonate) emerged from structure-activity relationship (SAR) investigations targeting enhanced antiresorptive potency. Synthesized in the early 1990s, its development leveraged strategic nitrogen incorporation into heterocyclic structures to optimize enzyme inhibition [1] [9]. Key milestones include:

  • Molecular Design: The pyrrolidinyl nitrogen at the R² position facilitated optimized hydrogen bonding with Thr201 and Lys200 residues in FPPS's active site, while its three-carbon linker maintained ideal spatial positioning [9].
  • Preclinical Validation: A landmark 1992 study demonstrated EB 1053 suppressed 45Ca release in fetal mouse metacarpal cultures with ED50 = 2.5 × 10-7 M—10-fold greater potency than pamidronate. In vivo, daily subcutaneous administration (7 days) increased tibial metaphyseal bone mass in rats with 50-fold higher efficacy versus pamidronate [1].
  • Reversibility Studies: Unlike earlier bisphosphonates, EB 1053's inhibition could be reversed by parathyroid hormone (PTH) exposure, suggesting a distinct cellular regulation profile [1].
  • Synthesis: Industrial-scale production involved aqueous reaction of 3-(1-pyrrolidinyl)-1-hydroxypropylidene with phosphonic acid at 80°C–100°C, followed by purification via recrystallization or chromatography .

Table 2: Comparative Potency of EB 1053 in Preclinical Models

Experimental SystemEB 1053 ED50Pamidronate ED50Potency Ratio
Fetal mouse metacarpal (in vitro)2.5 × 10-7 M2.5 × 10-6 M10:1
Tibial bone mass (rat, in vivo)0.1 μmol/kg/day5.0 μmol/kg/day50:1

Development halted circa 2001 following discontinuation of Phase II trials for osteoporosis and Paget's disease, though precise reasons remain undisclosed in public literature [4] [8].

Classification and Regulatory Status of EB 1053

Chemical Classification:EB 1053 is a nitrogen-containing bisphosphonate characterized by:

  • Molecular Formula: C7H17NO7P2
  • IUPAC Name: (1-hydroxy-1-phosphono-3-pyrrolidin-1-ylpropyl)phosphonic acid
  • Canonical SMILES: C1CCN(C1)CCC(O)(P(=O)(O)O)P(=O)(O)O
  • Molecular Weight: 289.16 g/mol [8]Its pyrrolidinyl moiety classifies it as a third-generation bisphosphonate with optimized FPPS binding kinetics. The hydroxyl group at R¹ enhances tridentate calcium chelation, while the pyrrolidine ring enables additional electrostatic interactions within FPPS's hydrophobic pocket [9].

Regulatory and Development Status:

  • Orphan Drug Status: Never designated
  • Highest Development Phase: Discontinued after Phase II (2001)
  • Discontinued Indications:
  • Osteoporosis (ICD-11: FB83.0)
  • Malignant hypercalcemia
  • Paget's disease of bone (Osteitis deformans) [4] [8]
  • Current Accessibility: Available solely as a research compound (e.g., EVITAChem Catalog #: EVT-1545069) for non-human investigations into bone biology and bisphosphonate SAR .

Table 3: EB 1053 Regulatory Timeline

YearEventRegion/Status
1992Preclinical efficacy publishedResearch literature
1990sPhase I/II clinical trials initiatedEuropean Union
2001Development discontinued for all indicationsEuropean Union (July 25)

EB 1053 remains significant in SAR research as a structural prototype for heterocyclic nitrogen-containing bisphosphonates. Its discontinuation underscores challenges in translating exceptional preclinical potency to clinical viability, though its chemistry continues informing novel bone-targeted agents [4] [9].

Properties

Product Name

EB 1053

IUPAC Name

(1-hydroxy-1-phosphono-3-pyrrolidin-1-ylpropyl)phosphonic acid

Molecular Formula

C7H17NO7P2

Molecular Weight

289.16 g/mol

InChI

InChI=1S/C7H17NO7P2/c9-7(16(10,11)12,17(13,14)15)3-6-8-4-1-2-5-8/h9H,1-6H2,(H2,10,11,12)(H2,13,14,15)

InChI Key

PMXAPNNYCFBALB-UHFFFAOYSA-N

Synonyms

disodium 1-hydroxy-3-(1-pyrrolidinyl)propylidene-1,1-bisphosphonate
EB 1053
EB-1053
Phosphonic acid, (1-hydroxy-3-(1-pyrrolidinyl)propylidene)bis-, disodium salt

Canonical SMILES

C1CCN(C1)CCC(O)(P(=O)(O)O)P(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.